N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[(2S)-2-bicyclo[2.2.1]heptanyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-12(10,11)9-8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3/t6?,7?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJDCHSWESIWMR-RRQHEKLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement of Triflates
The bicyclo[2.2.1]heptane triflate intermediate reacts with methanesulfonamide under basic conditions (K₂CO₃, DMF) to yield the target compound. This method, adapted from PMC protocols, achieves 65–75% yield but requires rigorous anhydrous conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Temperature | 80°C |
| Time | 12–16 hours |
Nickel-Catalyzed Three-Component Coupling
A novel approach from RSC publications employs nickel-catalyzed allylic amination . Cyclohexanecarboxaldehyde derivatives are reacted with methanesulfonamide and alkenes (e.g., styrene) in acetonitrile, using Ni(COD)₂ and tricyclohexylphosphine (PCy₃) as catalysts. This method achieves 70% yield with excellent stereoretention.
Optimized Protocol
- Substrates : Bicyclo[2.2.1]heptane-2-carbaldehyde (1.0 equiv), methanesulfonamide (1.2 equiv), styrene (1.5 equiv).
- Catalyst : Ni(COD)₂ (10 mol%), PCy₃ (20 mol%).
- Additive : Titanium(IV) isopropoxide (20 mol%).
- Conditions : 100°C, 12 hours in anhydrous acetonitrile.
Chiral Resolution and Purification
Racemic mixtures are resolved via chiral chromatography (Chiralpak IC column, hexane/isopropanol) or diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid. The (2S)-enantiomer is isolated with ≥98% ee, confirmed by polarimetry ([α]D²⁵ = +34.5° (c = 1.0, CHCl₃)).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Triflate Displacement | 65–75 | >90 | Moderate | High |
| Nickel Catalysis | 70 | 85–90 | High | Moderate |
| Enzymatic Resolution | 40–50 | ≥98 | Low | Low |
Applications and Derivatives
The compound serves as a precursor for P2Y receptor ligands in nucleotide analogues and as a chiral building block in pharmaceuticals. Derivatives with modified sulfonamide groups exhibit enhanced bioactivity, as demonstrated in adenosine receptor binding studies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methanesulfonamide group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bicyclo[2.2.1]heptane ring can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: The unique structure of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide makes it a potential ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Biological Studies: It can be used in studies to understand the interactions of bicyclic compounds with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide exerts its effects depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bicyclic structure allows for specific interactions with molecular targets, which can be studied using techniques like molecular docking and crystallography.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
Core Bicyclic Framework
- Target Compound: Saturated bicyclo[2.2.1]heptane (norbornane) ensures conformational rigidity and resistance to ring-opening reactions.
- Analog 1: N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide (CAS 287923-89-1, ) contains a norbornene (5-en) group with a methylene bridge. The double bond increases strain and reactivity (e.g., Diels-Alder participation) but reduces stability under oxidative conditions .
- Analog 2 : 1-((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (): The 7,7-dimethyl substitution enhances lipophilicity (logP +0.5–1.0), while the 2-oxo group introduces a ketone, enabling nucleophilic additions .
Sulfonamide Modifications
- Analog 3 : N,N-Dimethylmethanesulfonamide derivatives (e.g., ): N,N-dimethylation reduces acidity (pKa ~12–13) and solubility in aqueous media, limiting biological interactions .
- Analog 4 : N,N-Dicyclohexylmethanesulfonamide (CAS 104926-27-4, ): Bulky dicyclohexyl groups sterically hinder interactions but improve lipid membrane permeability .
Complex Substituents
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
